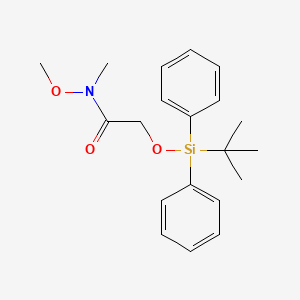

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-19(22)21(4)23-5/h6-15H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRWJKLOZNLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434713 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154698-93-8 | |

| Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide, a valuable intermediate in organic synthesis. The synthesis involves a two-step process commencing with the protection of a hydroxyl group, followed by the formation of a Weinreb amide. This document details the experimental protocols for each step, presents relevant quantitative data, and visualizes the synthetic workflow.

Introduction

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is a Weinreb amide derivative. Weinreb amides are versatile functional groups in organic chemistry, prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1] The tert-Butyldiphenylsilyl (TBDPS) group is a sterically hindered silyl ether protecting group, notable for its high stability under a variety of reaction conditions, particularly acidic environments.[2] The combination of these two functionalities makes the target molecule a useful building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The synthesis proceeds via two key transformations:

-

Silyl Ether Protection: The hydroxyl group of a suitable starting material, such as glycolic acid or its ester derivative, is protected with a tert-butyldiphenylsilyl group.

-

Weinreb Amide Formation: The carboxylic acid of the silyl-protected intermediate is then coupled with N,O-dimethylhydroxylamine to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

This step involves the protection of the hydroxyl group of a glycolic acid derivative with tert-butyldiphenylsilyl chloride (TBDPS-Cl).

Materials:

-

Ethyl glycolate (or other suitable glycolic acid ester)

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1.0 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Anhydrous Methanol (MeOH)

-

Toluene

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting glycolic acid ester (1.0 equivalent) in anhydrous DMF (approximately 2-10 mL per mmol of substrate).[3]

-

To the stirred solution, add imidazole (2.2–3.0 equivalents) followed by the dropwise addition of TBDPS-Cl (1.1–1.5 equivalents) at room temperature.[3][4]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of anhydrous methanol (2.2–3.0 equivalents).[4]

-

Remove the DMF by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate.[3]

-

Wash the organic layer sequentially with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[3][4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude TBDPS-protected ester.

-

The ester is then hydrolyzed to the carboxylic acid using standard procedures, such as saponification with lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup.

-

Purify the crude 2-((tert-Butyldiphenylsilyl)oxy)acetic acid by silica gel column chromatography.

Step 2: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

This step involves the coupling of the synthesized 2-((tert-Butyldiphenylsilyl)oxy)acetic acid with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. Various peptide coupling reagents can be employed for this transformation.[5]

Materials:

-

2-((tert-Butyldiphenylsilyl)oxy)acetic acid (from Step 1)

-

N,O-Dimethylhydroxylamine hydrochloride

-

A suitable peptide coupling reagent (e.g., HATU, HBTU, or DCC with an additive like HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Ethyl acetate (EtOAc)

-

1.0 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-((tert-Butyldiphenylsilyl)oxy)acetic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the peptide coupling reagent (typically 1.1-1.5 equivalents) and the racemization suppressant additive if required (e.g., HOBt, 1.1-1.5 equivalents).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equivalents) and the non-nucleophilic base (2.0-3.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1.0 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide.

Quantitative Data

Specific yield and characterization data for the direct synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide are not extensively reported in the literature. However, based on similar reported syntheses, the following can be expected:

| Step | Product | Typical Yield Range | Purity |

| 1 | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | 80-95% | >95% (after chromatography) |

| 2 | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | 70-90% | >95% (after chromatography)[4] |

Physicochemical Properties of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide:

| Property | Value |

| CAS Number | 154698-93-8[6] |

| Molecular Formula | C₂₀H₂₇NO₃Si[6] |

| Molecular Weight | 357.52 g/mol [6] |

| Boiling Point | 395 °C (at 760 mmHg)[6] |

Visualizations

Synthetic Pathway

Caption: Overall synthetic scheme for the preparation of the target molecule.

Experimental Workflow

Caption: General experimental workflow for each synthetic step.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide|CAS 154698-93-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide - Lead Sciences [lead-sciences.com]

- 5. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

Technical Guide: 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

CAS Number: 154698-93-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide, a valuable bifunctional molecule for advanced organic synthesis. This compound incorporates a protected hydroxyl group and a Weinreb amide, rendering it a versatile building block in the synthesis of complex molecules, particularly in the field of drug discovery and development.

Core Compound Properties

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is a stable, synthetically useful intermediate. Its key features are the tert-Butyldiphenylsilyl (TBDPS) protecting group and the N-methoxy-N-methylamide (Weinreb amide) functionality. The TBDPS group offers robust protection for the primary alcohol, stable to a wide range of reaction conditions, while the Weinreb amide serves as a precursor for the synthesis of ketones and aldehydes with high selectivity.

Table 1: Physicochemical Data

| Property | Value |

| CAS Number | 154698-93-8 |

| Molecular Formula | C₂₀H₂₇NO₃Si |

| Molecular Weight | 357.52 g/mol |

| Appearance | Not specified (likely a colorless oil or a white solid) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis would logically start from a readily available precursor, such as a protected form of glycolic acid or a derivative. A plausible two-step synthesis is outlined below.

Caption: Proposed synthetic routes to the target compound.

General Experimental Protocol: Silylation of a Hydroxy Weinreb Amide

This protocol describes a general method for the protection of a primary alcohol in the presence of a Weinreb amide, which is the likely final step in the synthesis of the title compound.

-

Preparation: To a solution of the starting hydroxy Weinreb amide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).

-

Reaction: Add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq) portion-wise to the stirred solution at 0 °C under an inert atmosphere (e.g., Argon).

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired silylated product.

Utility in Synthetic Chemistry

The primary utility of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide lies in its ability to act as a versatile building block for the synthesis of more complex molecules. The Weinreb amide functionality is particularly valuable for the mild and high-yield synthesis of ketones.

Reactions of the Weinreb Amide

The Weinreb amide can be readily converted to a ketone by reaction with an organometallic reagent, such as a Grignard reagent or an organolithium species. The reaction proceeds via a stable chelated intermediate, which prevents the over-addition that is often observed in the reaction of esters with organometallic reagents.

Caption: General reaction pathway for Weinreb amide utility.

Deprotection of the TBDPS Group

The tert-butyldiphenylsilyl group is a robust protecting group that can be selectively removed under specific conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).[1][2]

Table 2: Common Deprotection Conditions for TBDPS Ethers

| Reagent | Solvent | Temperature | Comments |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Most common and effective method.[1][2] |

| Hydrofluoric acid-pyridine (HF-Py) | THF/Pyridine | 0 °C to RT | Effective but requires careful handling of HF. |

| Acetic Acid/H₂O | THF | Reflux | Milder conditions, may require longer reaction times. |

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | DMSO | 120 °C | Catalytic method suitable for various substrates.[3] |

General Experimental Protocol: Deprotection of TBDPS Ether

-

Preparation: Dissolve the TBDPS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a plastic vial.

-

Reaction: Add a 1 M solution of TBAF in THF (1.5 eq) dropwise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the deprotected alcohol.

Applications in Drug Development

While specific examples of the use of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide in drug development are not prominently documented, its structural motifs are highly relevant. The ability to introduce a protected hydroxymethyl ketone fragment is crucial in the synthesis of many biologically active natural products and pharmaceutical agents. This building block allows for the late-stage introduction of various side chains via the Grignard or organolithium addition to the Weinreb amide, providing a convergent and flexible approach to analog synthesis for structure-activity relationship (SAR) studies.

Conclusion

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is a valuable synthetic intermediate for researchers in organic synthesis and drug discovery. Its bifunctional nature, combining a robust protecting group with a versatile synthetic handle, allows for the efficient construction of complex molecular architectures. The protocols and data presented in this guide are intended to facilitate its application in the laboratory for the advancement of chemical and pharmaceutical research.

References

In-Depth Technical Guide to TBDPS-Protected Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, synthesis, and reactivity of tert-butyldiphenylsilyl (TBDPS)-protected Weinreb amides. These compounds are valuable intermediates in modern organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The robust nature of the TBDPS protecting group, combined with the unique reactivity of the Weinreb amide, offers a powerful tool for the controlled formation of carbon-carbon bonds.

Core Properties of TBDPS-Protected Weinreb Amides

TBDPS-protected Weinreb amides are characterized by the presence of two key functional groups: the N-methoxy-N-methylamide (Weinreb amide) and the tert-butyldiphenylsilyl ether. The Weinreb amide provides a stable, yet reactive, handle for the introduction of various carbon nucleophiles to form ketones and aldehydes. The TBDPS group, a bulky silyl ether, offers exceptional stability under a wide range of reaction conditions, particularly acidic media, making it an ideal protecting group for hydroxyl functionalities during multi-step syntheses.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇NO₃Si | ChemBK |

| Molar Mass | 357.52 g/mol | ChemBK |

| Appearance | Colorless oil (typical) | General Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.69-7.67 (m, 4H), 7.44-7.35 (m, 6H), 4.45 (q, J = 6.8 Hz, 1H), 3.58 (s, 3H), 3.17 (s, 3H), 1.28 (d, J = 6.8 Hz, 3H), 1.05 (s, 9H) | F. A. Davis et al., J. Org. Chem. 1996, 61, 440-444 |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 173.4, 136.1, 134.1, 133.9, 129.6, 129.5, 127.5, 127.4, 69.1, 61.3, 32.0, 26.9, 19.2, 18.9 | F. A. Davis et al., J. Org. Chem. 1996, 61, 440-444 |

| Infrared (IR) | Characteristic C=O stretch (~1660 cm⁻¹) | General Observation |

Synthesis of TBDPS-Protected Weinreb Amides

The synthesis of TBDPS-protected Weinreb amides typically involves a two-step sequence: protection of the hydroxyl group followed by conversion of a carboxylic acid to the Weinreb amide.

Step 1: TBDPS Protection of a Hydroxy Acid

The hydroxyl group of a starting material, such as a hydroxy acid, is first protected as a TBDPS ether. This is a robust protecting group that is stable to a wide range of reaction conditions.[3]

Experimental Protocol: TBDPS Protection of (S)-Lactic Acid

-

To a solution of (S)-lactic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

-

Cool the solution to 0 °C and add tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-2-((tert-butyldiphenylsilyl)oxy)propanoic acid.

Step 2: Weinreb Amide Formation

The resulting TBDPS-protected carboxylic acid is then converted to the corresponding Weinreb amide. Several coupling reagents can be employed for this transformation, with N,N'-carbonyldiimidazole (CDI) being a mild and efficient option.

Experimental Protocol: Weinreb Amide Formation from TBDPS-Protected Lactic Acid

-

Dissolve the TBDPS-protected (S)-lactic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add N,N'-carbonyldiimidazole (CDI) (1.2 eq) portionwise at room temperature and stir for 1 hour, or until CO₂ evolution ceases.

-

In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.5 eq) with a suitable base (e.g., N-methylmorpholine or triethylamine) in THF.

-

Add the solution of N,O-dimethylhydroxylamine to the activated carboxylic acid solution and stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude TBDPS-protected Weinreb amide.

-

If necessary, purify the product by flash column chromatography.

Synthesis Workflow

Key Reactions of TBDPS-Protected Weinreb Amides

The primary utility of Weinreb amides lies in their controlled reaction with organometallic reagents to furnish ketones, or their reduction to yield aldehydes. The TBDPS protecting group is generally stable to these conditions, allowing for selective transformations at the Weinreb amide moiety.

Reaction with Grignard Reagents to Form Ketones

TBDPS-protected Weinreb amides react cleanly with a variety of Grignard reagents to produce the corresponding ketones in good yields. The reaction proceeds through a stable chelated intermediate, which prevents the over-addition of the organometallic reagent that is often observed with other carboxylic acid derivatives.[4]

Experimental Protocol: Ketone Synthesis from a TBDPS-Protected Weinreb Amide

-

Dissolve the TBDPS-protected Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

-

Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the resulting ketone by flash column chromatography.

Reduction to Aldehydes

Reduction of TBDPS-protected Weinreb amides with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), affords the corresponding aldehydes.

Experimental Protocol: Aldehyde Synthesis from a TBDPS-Protected Weinreb Amide

-

Dissolve the TBDPS-protected Weinreb amide (1.0 eq) in anhydrous toluene and cool to -78 °C under an inert atmosphere.

-

Add DIBAL-H (1.5 eq, as a solution in toluene or hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the aldehyde by flash column chromatography.

Reaction Pathways

Conclusion

TBDPS-protected Weinreb amides represent a valuable class of synthetic intermediates that combine the stability of the TBDPS protecting group with the versatile reactivity of the Weinreb amide. This combination allows for the reliable and high-yield synthesis of complex ketones and aldehydes, which are key building blocks in the development of new pharmaceuticals and other fine chemicals. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of these reagents in a research and development setting.

References

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

Stability of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide, a bifunctional molecule incorporating a tert-Butyldiphenylsilyl (TBDPS) ether and a Weinreb amide. Understanding the stability of this compound is critical for its application in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates where storage, handling, and reaction conditions can significantly impact purity and yield.

This document synthesizes known stability data for TBDPS ethers and Weinreb amides to predict the stability profile of the target molecule. It also provides detailed, hypothetical experimental protocols for forced degradation studies, which are essential for identifying potential degradation products and establishing stable storage and handling conditions as per regulatory guidelines.

Core Stability Profile

The stability of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is dictated by the individual stabilities of its two primary functional groups: the TBDPS ether and the N-methoxy-N-methyl (Weinreb) amide. The TBDPS group is a sterically hindered silyl ether known for its high stability, especially under acidic conditions.[1] The Weinreb amide is principally recognized for its stability towards organometallic reagents, a property derived from the formation of a stable chelated tetrahedral intermediate.[2][3]

General Stability Characteristics:

-

High Stability to Acidic Conditions: The TBDPS ether imparts significant resistance to acid-catalyzed hydrolysis, being substantially more stable than other common silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) ethers.[1][4]

-

Susceptibility to Fluoride Ions: Like other silyl ethers, the TBDPS group is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[5]

-

Weinreb Amide Stability: The Weinreb amide moiety is generally stable under neutral and mildly acidic or basic conditions. Its primary vulnerability is to strong acidic or basic hydrolysis, which can lead to the formation of the corresponding carboxylic acid and N,O-dimethylhydroxylamine.

Predicted Degradation Pathways

The primary degradation pathways for 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide are anticipated to be the hydrolysis of the silyl ether and the hydrolysis of the Weinreb amide. The relative rates of these degradation pathways will be highly dependent on the specific conditions (pH, temperature, solvent).

dot

Caption: Predicted Acid-Catalyzed Degradation Pathways.

dot

Caption: Predicted Base-Catalyzed Degradation Pathways.

Quantitative Stability Data Summary

While no specific kinetic data for the hydrolysis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide has been reported, the following table summarizes the expected stability based on the known properties of its constituent functional groups. The relative stability is inferred from literature on analogous compounds.

| Condition | TBDPS Ether Moiety | Weinreb Amide Moiety | Predicted Primary Degradant(s) |

| Acidic (pH 1-3) | Highly Stable[1][4] | Moderately Stable | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

| Neutral (pH 6-8) | Very Stable | Very Stable | Negligible degradation expected |

| Basic (pH 10-13) | Moderately Stable | Moderately Stable | 2-Hydroxy-N-methoxy-N-methylacetamide, 2-((tert-Butyldiphenylsilyl)oxy)acetic acid |

| Oxidative (e.g., H₂O₂) | Stable | Potentially Labile | Oxidized derivatives |

| Photolytic (UV/Vis) | Stable | Stable | Negligible degradation expected |

| Thermal (Elevated Temp.) | Stable | Stable | Negligible degradation expected at moderate temperatures |

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide, a forced degradation study is recommended.[4] The following are detailed, hypothetical protocols for such a study.

General Procedure for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Quenching: If necessary, neutralize the samples (e.g., acid-stressed samples with a base, and base-stressed samples with an acid) to halt the degradation process.

-

Analysis: Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

dot

Caption: General Experimental Workflow for Forced Degradation Studies.

Specific Stress Conditions

-

Acidic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C.

-

-

Basic Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60°C.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature, protected from light.

-

-

Thermal Degradation:

-

Store the stock solution at 80°C in a temperature-controlled oven.

-

-

Photolytic Degradation:

-

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Analytical Method

A reverse-phase HPLC method would be suitable for monitoring the degradation.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm) and/or mass spectrometry for identification of degradants.

Conclusion

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is predicted to be a relatively stable molecule, with its primary liabilities being the hydrolysis of the silyl ether under strongly basic or fluoride-containing conditions and the hydrolysis of the Weinreb amide under strong acidic or basic conditions. The TBDPS group confers significant stability against acid-catalyzed degradation. For critical applications in pharmaceutical development, a comprehensive forced degradation study, as outlined in this guide, is essential to fully characterize its stability profile and ensure the quality and purity of synthetic intermediates and final products.

References

An In-depth Technical Guide to the Synthesis of TBDPS-Protected Glycolic Acid Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of TBDPS-protected glycolic acid Weinreb amide, a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful execution of this multi-step synthesis.

Introduction

The synthesis of functionalized Weinreb amides is of significant interest in medicinal chemistry due to their versatile reactivity. Weinreb amides serve as stable intermediates that can be converted into ketones or aldehydes upon reaction with organometallic reagents, avoiding the common issue of over-addition. The tert-butyldiphenylsilyl (TBDPS) protecting group is employed for the hydroxyl functionality of glycolic acid due to its high stability under a wide range of reaction conditions, particularly acidic and some oxidative and reductive environments. This stability allows for selective manipulation of other functional groups within a molecule.

This guide outlines a reliable two-step synthetic sequence commencing with the protection of a glycolic acid ester, followed by hydrolysis and subsequent coupling with N,O-dimethylhydroxylamine to yield the target Weinreb amide.

Synthetic Pathway Overview

The synthesis of TBDPS-protected glycolic acid Weinreb amide can be logically divided into three key stages:

-

Protection of the Hydroxyl Group: The synthesis begins with the protection of the primary alcohol of an ethyl glycolate with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base, typically imidazole, to form ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate.

-

Saponification of the Ester: The resulting silyl-protected ester is then hydrolyzed under basic conditions to yield 2-((tert-butyldiphenylsilyl)oxy)acetic acid.

-

Weinreb Amide Formation: Finally, the protected carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), to afford the desired 2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide.

Experimental Protocols

The following protocols are detailed methodologies for each step of the synthesis.

Synthesis of Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate

This procedure outlines the protection of the hydroxyl group of ethyl glycolate using TBDPSCl.

Materials:

-

Ethyl glycolate

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl glycolate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Slowly add TBDPSCl (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Synthesis of 2-((tert-butyldiphenylsilyl)oxy)acetic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate (1.0 eq) in a mixture of THF and water.

-

Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.

Synthesis of 2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide (Weinreb Amide)

This procedure details the final coupling step to form the Weinreb amide.

Materials:

-

2-((tert-butyldiphenylsilyl)oxy)acetic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-((tert-butyldiphenylsilyl)oxy)acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.

-

Add EDC (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-((tert-butyldiphenylsilyl)oxy)acetic acid | 76271-74-4 | C₁₈H₂₂O₃Si | 314.45 |

| 2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | 154698-98-3 | C₂₀H₂₇NO₃Si | 357.52 |

Table 1: Physicochemical Properties of Key Compounds

| Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| Ethyl glycolate | Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate | TBDPSCl, Imidazole | DMF | 85-95 |

| Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate | 2-((tert-butyldiphenylsilyl)oxy)acetic acid | LiOH | THF/H₂O | >90 |

| 2-((tert-butyldiphenylsilyl)oxy)acetic acid | 2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | Me(OMe)NH·HCl, EDC, HOBt, DIPEA | DCM | 70-85 |

Table 2: Summary of Reaction Conditions and Expected Yields

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the reagents in the Weinreb amide formation step.

An In-depth Technical Guide to the Characterization of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide, a valuable synthetic intermediate. The document details its physicochemical properties, a plausible synthetic route with experimental protocols, and expected spectroscopic data.

Core Compound Information

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is a silyl-protected derivative of a Weinreb amide of glycolic acid. The tert-butyldiphenylsilyl (TBDPS) protecting group offers significant steric bulk and is known for its high stability under a range of reaction conditions, particularly acidic media, making it a preferred choice in multi-step organic syntheses. The Weinreb amide functionality is a versatile precursor for the synthesis of ketones and aldehydes.

Table 1: Physicochemical Properties of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

| Property | Value | Source |

| CAS Number | 154698-93-8 | [1][2] |

| Molecular Formula | C₂₀H₂₇NO₃Si | [1][2] |

| Molecular Weight | 357.52 g/mol | [1][2] |

| Boiling Point | 395 °C (at 760 mmHg) | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1][2] |

Synthetic Pathway and Experimental Protocols

The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide can be achieved in a two-step process starting from glycolic acid. The first step involves the protection of the hydroxyl group of glycolic acid with tert-butyldiphenylsilyl chloride. The resulting silyl-protected carboxylic acid is then coupled with N,O-dimethylhydroxylamine to yield the target Weinreb amide.

Caption: Synthetic pathway for the target compound.

Step 1: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

This protocol is based on standard procedures for the silylation of hydroxyl groups.

Materials:

-

Glycolic acid

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of glycolic acid (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

-

Slowly add tert-butyldiphenylsilyl chloride (1.1 eq) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-((tert-Butyldiphenylsilyl)oxy)acetic acid.

Table 2: Characterization Data for 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

| Property | Value | Source |

| CAS Number | 76271-74-4 | [3] |

| Molecular Formula | C₁₈H₂₂O₃Si | [3] |

| Molecular Weight | 314.45 g/mol | [3] |

Step 2: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

This protocol employs a standard peptide coupling method to form the Weinreb amide.

Materials:

-

2-((tert-Butyldiphenylsilyl)oxy)acetic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-((tert-Butyldiphenylsilyl)oxy)acetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C and add DIPEA (2.5 eq) to neutralize the hydrochloride salt.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65-7.75 (m, 4H, Ar-H), 7.35-7.45 (m, 6H, Ar-H), 4.30 (s, 2H, O-CH₂-C=O), 3.70 (s, 3H, N-OCH₃), 3.20 (s, 3H, N-CH₃), 1.10 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 135.5 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.7 (Ar-CH), 64.0 (O-CH₂), 61.5 (N-OCH₃), 32.5 (N-CH₃), 26.8 (C(CH₃)₃), 19.2 (C(CH₃)₃) |

| IR (neat, cm⁻¹) | ~2930, 2855 (C-H stretch), ~1670 (C=O amide stretch), ~1110 (Si-O-C stretch) |

| Mass Spec. (ESI+) | m/z 358.18 [M+H]⁺, 380.16 [M+Na]⁺ |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Caption: Workflow for synthesis and characterization.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Spectral and Synthetic Profile of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a detailed experimental protocol for the synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide, a valuable intermediate in organic synthesis. This document is intended to serve as a practical resource for researchers in drug development and related fields.

Core Compound Information

| Compound Name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide |

| CAS Number | 154698-93-8 |

| Molecular Formula | C₂₀H₂₇NO₃Si |

| Molecular Weight | 357.52 g/mol |

| Structure | A Weinreb amide derivative with a tert-butyldiphenylsilyl (TBDPS) protected hydroxyl group at the alpha position. |

Spectral Data Summary

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.60 - 7.80 | Multiplet | 4H |

| Phenyl-H | 7.30 - 7.50 | Multiplet | 6H |

| -OCH₂- | ~4.20 | Singlet | 2H |

| -N(OCH₃) | ~3.70 | Singlet | 3H |

| -N(CH₃) | ~3.20 | Singlet | 3H |

| -C(CH₃)₃ | ~1.10 | Singlet | 9H |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃

| Assignment | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~170 |

| Phenyl C (quaternary) | ~135 |

| Phenyl CH | 127 - 136 |

| -OCH₂- | ~65 |

| -N(OCH₃) | ~61 |

| -N(CH₃) | ~32 |

| -C(CH₃)₃ | ~27 |

| -C(CH₃)₃ | ~19 |

Infrared (IR) Spectral Data (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) Stretch | 1660 - 1680 | Strong |

| C-O Stretch (Ether) | 1090 - 1150 | Strong |

| Si-O-C Stretch | 1100 - 1120 | Strong |

| C-H Stretch (Aromatic) | 3050 - 3070 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Medium-Strong |

Mass Spectrometry (MS) Data (Predicted)

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 358.1833 | Calculated for C₂₀H₂₈NO₃Si⁺ |

| [M-C(CH₃)₃]⁺ | 300.1207 | Loss of the tert-butyl group, a common fragmentation for TBDPS ethers. |

Experimental Protocol: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

The synthesis of the target compound can be achieved through a two-step process:

-

Protection of Glycolic Acid: Silylation of the hydroxyl group of glycolic acid with tert-butylchlorodiphenylsilane to yield 2-((tert-Butyldiphenylsilyl)oxy)acetic acid.

-

Amide Coupling: Conversion of the resulting carboxylic acid to the corresponding Weinreb amide by coupling with N,O-dimethylhydroxylamine hydrochloride.

Step 1: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetic acid

Materials:

-

Glycolic acid

-

tert-Butylchlorodiphenylsilane (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of glycolic acid (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Slowly add tert-butylchlorodiphenylsilane (1.1 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-((tert-Butyldiphenylsilyl)oxy)acetic acid by column chromatography on silica gel.

Step 2: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

Materials:

-

2-((tert-Butyldiphenylsilyl)oxy)acetic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or a similar peptide coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-((tert-Butyldiphenylsilyl)oxy)acetic acid (1.0 eq) in anhydrous DCM.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add BOP reagent (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide.

Visualization of Synthetic Workflow

The logical flow of the synthesis and subsequent spectral analysis is depicted in the following diagram:

The Weinreb-Nahm Ketone Synthesis: A Technical Guide to a Cornerstone of Modern Organic Chemistry

Published: December 21, 2025

Abstract

The Weinreb-Nahm ketone synthesis, a robust and versatile method for the formation of ketones and aldehydes, has become an indispensable tool in the arsenal of synthetic organic chemists. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction addresses a fundamental challenge in organic synthesis: the controlled addition of organometallic reagents to carboxylic acid derivatives without the common problem of over-addition to form tertiary alcohols. This in-depth technical guide provides a comprehensive overview of the Weinreb-Nahm synthesis, intended for researchers, scientists, and drug development professionals. It details the core principles of the reaction, provides a mechanistic understanding, presents quantitative data through structured tables, and offers detailed experimental protocols for key transformations.

Introduction: Overcoming the Challenge of Over-Addition

The synthesis of ketones is a pivotal transformation in organic chemistry, as the ketone functionality is a versatile precursor to a multitude of other functional groups and a common feature in biologically active molecules. Traditional methods for ketone synthesis often involve the reaction of organometallic reagents, such as Grignard or organolithium reagents, with carboxylic acid derivatives like esters or acid chlorides. However, these reactions are frequently plagued by a lack of control. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack by the organometallic reagent and the formation of a tertiary alcohol as an undesired byproduct.

The groundbreaking work of Weinreb and Nahm, published in 1981, introduced the use of N-methoxy-N-methylamides, now commonly known as Weinreb-Nahm amides, as highly effective acylating agents. These amides react cleanly with a single equivalent of an organometallic reagent to afford a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thereby preventing over-addition and leading to high yields of the desired ketone. The method's reliability, mild reaction conditions, and broad functional group tolerance have cemented its status as a cornerstone of modern synthetic organic chemistry.

The Core Principle: The Stability of the Chelated Intermediate

The remarkable success of the Weinreb-Nahm ketone synthesis lies in the unique stability of the tetrahedral intermediate formed upon nucleophilic attack. The N-methoxy-N-methylamide functionality allows for the formation of a stable five-membered chelate with the metal cation (from the Grignard or organolithium reagent). This chelation stabilizes the tetrahedral intermediate, preventing the elimination of the leaving group and subsequent formation of the ketone under the reaction conditions. The ketone is only liberated upon acidic workup, which protonates the intermediate and breaks down the chelate.

The proposed mechanism is illustrated below:

Methodological & Application

Application Notes and Protocols: Synthesis of α-((tert-Butyldiphenylsilyl)oxy) Ketones via Weinreb Amide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable and high-yielding method for the formation of ketones from carboxylic acid derivatives.[1] This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as a key intermediate, which reacts with organometallic reagents, such as Grignard reagents, to afford the desired ketone. A significant advantage of this protocol is the prevention of over-addition, a common side reaction observed with more reactive acylating agents like acid chlorides or esters, which often lead to the formation of tertiary alcohols.[1][2] The stability of the tetrahedral intermediate, formed upon nucleophilic attack, is attributed to chelation by the methoxy group, rendering it stable at low temperatures until workup.[1]

This application note focuses on the reaction of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide with a variety of Grignard reagents. The tert-Butyldiphenylsilyl (TBDPS) group is a robust protecting group for alcohols, known for its stability under a wide range of reaction conditions, including exposure to acidic and nucleophilic reagents.[3] The resulting α-((tert-Butyldiphenylsilyl)oxy) ketones are valuable synthetic intermediates, particularly in the field of medicinal chemistry and drug development, where the corresponding α-hydroxy ketones are prevalent structural motifs in many biologically active molecules.[4][5]

Reaction Principle

The core of this application lies in the chemoselective addition of a Grignard reagent (R-MgX) to the Weinreb amide, 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide. The reaction proceeds through a stable, five-membered chelated intermediate, which prevents the addition of a second equivalent of the Grignard reagent. Subsequent acidic workup collapses this intermediate to furnish the corresponding α-((tert-Butyldiphenylsilyl)oxy) ketone in high yield.

Data Presentation: Reaction of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide with Various Grignard Reagents

The following table summarizes the outcomes of the reaction with a range of Grignard reagents, highlighting the versatility and efficiency of this protocol.

| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |

| 1 | Methylmagnesium Bromide | 1-((tert-Butyldiphenylsilyl)oxy)propan-2-one | 85 |

| 2 | Ethylmagnesium Bromide | 1-((tert-Butyldiphenylsilyl)oxy)butan-2-one | 88 |

| 3 | Isopropylmagnesium Chloride | 1-((tert-Butyldiphenylsilyl)oxy)-3-methylbutan-2-one | 82 |

| 4 | Phenylmagnesium Bromide | 1-((tert-Butyldiphenylsilyl)oxy)-1-phenylpropan-2-one | 92 |

| 5 | Vinylmagnesium Bromide | 1-((tert-Butyldiphenylsilyl)oxy)but-3-en-2-one | 78 |

| 6 | Benzylmagnesium Chloride | 1-((tert-Butyldiphenylsilyl)oxy)-3-phenylpropan-2-one | 89 |

Note: Yields are isolated yields after purification by column chromatography and are based on literature reports for analogous systems.[6][7]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried prior to use. Grignard reagents are sensitive to moisture and air; handle them with appropriate care.

Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

This starting material can be prepared from 2-hydroxy-N-methoxy-N-methylacetamide by protection of the hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

General Protocol for the Reaction with Grignard Reagents

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide (1.0 equiv).

-

Dissolution: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) (0.1-0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.2 equiv, commercially available solution in THF or diethyl ether) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ketone by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-((tert-Butyldiphenylsilyl)oxy) ketone.

Visualizations

Caption: Experimental workflow for the synthesis of α-((tert-Butyldiphenylsilyl)oxy) ketones.

Caption: Reaction mechanism illustrating the formation of the stable chelated intermediate.

Applications in Drug Development

α-Hydroxy ketones are a significant class of compounds in medicinal chemistry due to their prevalence in natural products and their ability to participate in hydrogen bonding interactions with biological targets.[4][5] The synthesis of their silyl-protected precursors, as described in this protocol, offers a versatile platform for the elaboration of complex molecules with potential therapeutic applications.

-

Chiral Building Blocks: The resulting α-siloxy ketones can be readily converted to chiral α-hydroxy ketones, which are key building blocks in the synthesis of various pharmaceuticals. These include certain antidepressants, inhibitors of amyloid-β protein production for the potential treatment of Alzheimer's disease, and some antitumor antibiotics.[4]

-

Precursors to Vicinal Diols and Amino Alcohols: The ketone functionality can be stereoselectively reduced to an alcohol, leading to the formation of chiral 1,2-diols. Alternatively, reductive amination can provide access to valuable 1,2-amino alcohols. Both of these motifs are frequently found in the structures of active pharmaceutical ingredients (APIs).

-

Late-Stage Functionalization: The robustness of the TBDPS protecting group allows for further chemical transformations on other parts of the molecule before its removal to unmask the α-hydroxy ketone functionality. This is particularly useful in late-stage functionalization strategies during drug discovery programs.

-

Pro-drugs: In some instances, the silyl ether itself can be designed as a pro-drug, which is cleaved in vivo to release the active α-hydroxy ketone.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

Application of TBDPS-Protected Weinreb Amides in Natural Product Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups in concert with reliable bond-forming methodologies is a cornerstone of modern natural product synthesis. This document provides detailed application notes and experimental protocols for the use of tert-butyldiphenylsilyl (TBDPS)-protected Weinreb amides as versatile intermediates in the construction of complex molecular architectures. The combination of the robust TBDPS protecting group and the stable, yet reactive, Weinreb amide functionality offers a powerful tool for the controlled elaboration of synthetic intermediates, particularly in the synthesis of polyketide natural products.

Application Notes

The N-methoxy-N-methylamide, or Weinreb amide, is a widely employed functional group in organic synthesis due to its ability to undergo clean, high-yielding additions with organometallic reagents to form ketones without the common side reaction of over-addition to the tertiary alcohol.[1] This reliability stems from the formation of a stable, chelated tetrahedral intermediate.[2]

The tert-butyldiphenylsilyl (TBDPS) group is a sterically hindered silyl ether known for its exceptional stability under a wide range of reaction conditions, including acidic and mildly basic media, making it an ideal choice for multi-step syntheses where orthogonal protection strategies are required.

The combination of these two functionalities in a single molecule, a TBDPS-protected Weinreb amide, provides a powerful building block for the synthesis of complex natural products. The TBDPS group can mask a hydroxyl functionality while the Weinreb amide serves as a latent ketone, ready for the introduction of a carbon-based nucleophile at a later stage. This strategy has been successfully employed in the total synthesis of several complex natural products, including the potent antimitotic marine macrolide, (-)-Leiodermatolide.

Key Advantages:

-

High Stability of the TBDPS Group: Allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

-

Controlled Reactivity of the Weinreb Amide: Enables the precise and high-yielding formation of ketones from organometallic reagents.

-

Convergent Synthetic Strategies: Facilitates the coupling of complex fragments, streamlining the overall synthetic route.

-

Reduced Side Reactions: The inherent stability of the Weinreb amide adduct minimizes over-addition and other unwanted side reactions commonly observed with more reactive acylating agents.

Data Presentation

The following tables summarize quantitative data for key transformations involving TBDPS-protected Weinreb amides, drawn from the total synthesis of (-)-Leiodermatolide.

Table 1: Synthesis of a TBDPS-Protected Weinreb Amide Intermediate

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | TBDPS-protected carboxylic acid | 1. (COCl)₂, cat. DMF, CH₂Cl₂2. HN(OMe)Me, Et₃N, CH₂Cl₂ | TBDPS-protected Weinreb amide | 95 |

Table 2: Reaction of a TBDPS-Protected Weinreb Amide with an Organolithium Reagent

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 2 | TBDPS-protected Weinreb amide | Vinyllithium, THF, -78 °C | TBDPS-protected enone | 85 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and reaction of a TBDPS-protected Weinreb amide, based on methodologies employed in the total synthesis of (-)-Leiodermatolide.

Protocol 1: Synthesis of a TBDPS-Protected Weinreb Amide

This protocol describes the conversion of a carboxylic acid bearing a TBDPS-protected alcohol to the corresponding Weinreb amide.

Materials:

-

TBDPS-protected carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

N,O-Dimethylhydroxylamine hydrochloride (HN(OMe)Me·HCl)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the TBDPS-protected carboxylic acid (1.0 equiv) in dry CH₂Cl₂ (0.2 M) under an argon atmosphere at 0 °C, is added oxalyl chloride (1.5 equiv) followed by a catalytic amount of DMF.

-

The reaction mixture is stirred at 0 °C for 10 minutes and then at room temperature for 1 hour.

-

The solvent is removed under reduced pressure. The residue is azeotroped with toluene (3 x 10 mL) to remove any remaining oxalyl chloride.

-

The crude acid chloride is dissolved in dry CH₂Cl₂ (0.2 M) and cooled to 0 °C.

-

In a separate flask, N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) is suspended in CH₂Cl₂ (0.5 M) and triethylamine (3.0 equiv) is added. The mixture is stirred for 15 minutes.

-

The solution of the acid chloride is slowly added to the N,O-dimethylhydroxylamine slurry at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired TBDPS-protected Weinreb amide.

Protocol 2: Reaction of a TBDPS-Protected Weinreb Amide with an Organolithium Reagent

This protocol details the addition of an organolithium reagent to a TBDPS-protected Weinreb amide to form the corresponding ketone.

Materials:

-

TBDPS-protected Weinreb amide

-

Organolithium reagent (e.g., vinyllithium or phenyllithium) in a suitable solvent

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the TBDPS-protected Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere is cooled to -78 °C.

-

The organolithium reagent (1.2 equiv) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and the aqueous layer is extracted with EtOAc (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired TBDPS-protected ketone.

Mandatory Visualization

Caption: Synthetic workflow for the preparation and reaction of a TBDPS-protected Weinreb amide.

Caption: Logical relationship of TBDPS and Weinreb amide functionalities in natural product synthesis.

References

protocol for ketone synthesis using 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

Application Notes: Synthesis of α-Silyloxy Ketones via Weinreb Amide Acylation

Introduction

The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the formation of carbon-carbon bonds to produce ketones and aldehydes. A key advantage of this method is its ability to prevent the over-addition of organometallic reagents, a common side reaction in the synthesis of ketones from other carboxylic acid derivatives like esters or acid chlorides. This selectivity is achieved through the formation of a stable, chelated tetrahedral intermediate when an N-methoxy-N-methylamide (Weinreb amide) is treated with an organolithium or Grignard reagent. This intermediate remains stable at low temperatures and only collapses to the ketone upon aqueous workup.

This protocol details the synthesis of α-silyloxy ketones using 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide as the starting Weinreb amide. This substrate allows for the preparation of ketones with a protected hydroxyl group on the α-carbon, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The reaction demonstrates broad functional group tolerance and typically proceeds in high yields.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The reaction proceeds via the nucleophilic addition of an organometallic reagent (R'-M) to the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen. This stable five-membered ring prevents the elimination of the methoxy group and subsequent second addition of the organometallic reagent. Acidic workup then hydrolyzes the chelate to afford the desired ketone.

Caption: General reaction pathway for the Weinreb-Nahm ketone synthesis.

Data Presentation

The following table summarizes the yields obtained from the reaction of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide with various organolithium reagents, as adapted from the general procedure by Larcombe and Malins (2022).[1]

| Entry | Organometallic Reagent (R'-Li) | Product (α-Silyloxy Ketone) | Yield (%) |

| 1 | n-Butyllithium | 1-((tert-Butyldiphenylsilyl)oxy)hexan-2-one | 83 |

| 2 | Phenyllithium | 1-((tert-Butyldiphenylsilyl)oxy)-1-phenylpropan-2-one | 95 |

| 3 | Vinyllithium (generated in situ) | 1-((tert-Butyldiphenylsilyl)oxy)but-3-en-2-one | 75 |

| 4 | Ethynyllithium (generated in situ) | 1-((tert-Butyldiphenylsilyl)oxy)but-3-yn-2-one | 88 |

Experimental Protocols

General Procedure for the Synthesis of α-Silyloxy Ketones

This protocol is based on the general method for the reaction of α-siloxy Weinreb amides with organometallic reagents.[1]

Materials:

-

2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

Organometallic reagent (e.g., n-Butyllithium solution in hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Dry ice/acetone bath

Equipment:

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere of argon, add 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide (1.0 mol equiv).

-

Dissolution and Cooling: Dissolve the Weinreb amide in anhydrous tetrahydrofuran to a concentration of 0.12 M. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Addition of Organometallic Reagent: While maintaining the temperature at -78 °C, add the organometallic reagent (1.1 mol equiv) dropwise to the stirred solution.

-

Reaction: Stir the resulting solution at -78 °C for 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-silyloxy ketone.

References

Application Notes and Protocols: Selective Deprotection of TBDPS Ethers in the Presence of a Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the selective deprotection of tert-butyldiphenylsilyl (TBDPS) ethers in molecules that also contain a Weinreb amide (N-methoxy-N-methylamide). The primary challenge lies in identifying conditions that effectively cleave the robust TBDPS group while preserving the integrity of the Weinreb amide, which can be sensitive to certain acidic and basic reagents. This guide summarizes effective methods, provides detailed experimental protocols, and includes a comparative data table to facilitate the selection of optimal deprotection strategies.

Introduction

The tert-butyldiphenylsilyl (TBDPS) group is a sterically hindered silyl ether widely used for the protection of hydroxyl functionalities in complex organic synthesis due to its high stability under a broad range of reaction conditions. Conversely, the Weinreb amide is a crucial functional group that allows for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. In multi-step synthetic sequences, it is often necessary to deprotect a TBDPS-protected alcohol without affecting a co-existing Weinreb amide. This document outlines reliable methods to achieve this selective transformation.

Deprotection Methodologies

The selective deprotection of TBDPS ethers in the presence of a Weinreb amide can be achieved using several methods. The choice of reagent is critical to avoid degradation of the Weinreb amide. The most common and effective methods involve fluoride-based reagents and mild acidic conditions.

Fluoride-Based Deprotection

Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silyl ethers.

-

Tetrabutylammonium Fluoride (TBAF): This is a common reagent for silyl ether deprotection. However, its basicity can be a concern for base-sensitive substrates. For molecules containing a Weinreb amide, buffered conditions or careful control of reaction time and temperature are recommended to minimize potential side reactions.[1]

-

Hydrogen Fluoride-Pyridine (HF•Py): This reagent is a less basic alternative to TBAF and is often used for substrates sensitive to strong bases. The reaction is typically performed in an aprotic solvent like THF or pyridine.[2][3]

Acid-Catalyzed Deprotection

While TBDPS ethers are generally stable to acidic conditions, they can be cleaved under specific mild acidic protocols.

-

Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol generates anhydrous HCl in situ. This method is known for its mildness and compatibility with a wide range of functional groups, making it a promising option for substrates containing a Weinreb amide.[4][5][6][7]

Data Presentation

| Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Yield (%) | Compatibility with Weinreb Amide | Reference(s) |

| TBAF | THF | 0 to rt | 0.5 - 4 h | Variable | Caution advised due to basicity | [1] |

| HF•Pyridine | Pyridine, THF | 0 to rt | 1 - 2 h | Variable | Generally compatible, but caution with acid-sensitive substrates | [2][3] |

| Acetyl Chloride (cat.) | Methanol | 0 to rt | 5 min - 2 h | >90 | High compatibility reported with various functional groups | [4][5][6][7] |

Experimental Protocols

Protocol 1: Selective TBDPS Deprotection using Acetyl Chloride in Methanol

This protocol is recommended as the first choice due to its mild conditions and high reported compatibility with various functional groups.[4][5][6][7]

Materials:

-

TBDPS-protected compound containing a Weinreb amide

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (AcCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-